molecular formula C22H20N2O5 B4918863 Methyl 4-[(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)amino]benzoate

Methyl 4-[(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)amino]benzoate

Cat. No.: B4918863
M. Wt: 392.4 g/mol
InChI Key: CTCNFVOVELKLGP-UHFFFAOYSA-N
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Description

Methyl 4-[(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)amino]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester group, a morpholine ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)amino]benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced naphthalene derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups .

Scientific Research Applications

Methyl 4-[(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)amino]benzoate
  • 4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole
  • 3-[(4-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

methyl 4-[(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-28-22(27)14-6-8-15(9-7-14)23-18-19(24-10-12-29-13-11-24)21(26)17-5-3-2-4-16(17)20(18)25/h2-9,23H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCNFVOVELKLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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